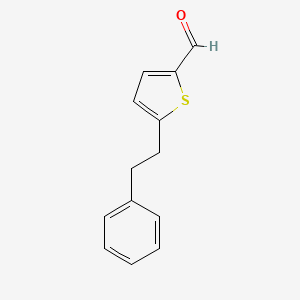

5-Phenethyl-thiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C13H12OS |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

5-(2-phenylethyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C13H12OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |

InChI Key |

CBMDSKURMHSKDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethyl-thiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling between a boronic acid and a halogenated thiophene . Another method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing 2-substituted thiophene carbaldehyde in good yields .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Suzuki–Miyaura coupling is favored for its efficiency and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

5-Phenethyl-thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating phenethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Electrophiles such as bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 5-Phenethylthiophene-2-carboxylic acid.

Reduction: 5-Phenethylthiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-Phenethyl-thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 5-Phenethyl-thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 5-Phenethyl-thiophene-2-carbaldehyde include:

Notes:

- The phenethyl group in the target compound introduces steric hindrance and extended π-conjugation compared to alkyl (hexyl, methyl) or smaller aryl groups (e.g., 4-methoxyphenyl).

- Electron-donating groups (e.g., methoxy in 5-(4-Methoxyphenyl)- derivatives) enhance electron density, while ethynyl groups (e.g., phenylethynyl) improve charge transport in optoelectronic devices .

Physicochemical Properties

- Solubility: Alkyl-substituted derivatives (e.g., 5-hexyl-) exhibit higher solubility in nonpolar solvents, while aryl-substituted analogs (e.g., 5-phenethyl-) require polar aprotic solvents like DMSO or THF .

- Thermal Stability: Melting points vary with substituent bulk. For instance, 5-(4,5-bis(diphenylamino)phenyl)thiophene-2-carbaldehyde derivatives show lower melting points (75–80°C) due to reduced crystallinity .

Research Findings and Key Studies

Optoelectronic Performance: Terthiophene-linked carbaldehydes demonstrate superior hole mobility (up to 0.12 cm²/V·s) compared to mono- or bithiophene analogs, attributed to extended π-conjugation .

Synthetic Yields : Palladium-catalyzed cross-coupling reactions for aryl-substituted derivatives achieve yields >80%, while bromination steps (e.g., for dibromo derivatives) require precise stoichiometry to avoid side products .

Crystal Packing: Hydrogen bonding between aldehyde groups and adjacent heteroatoms (e.g., in 5-[(2-Hydroxyethyl)(methyl)amino]thiophene-2-carbaldehyde) influences supramolecular assembly and material stability .

Challenges and Limitations

- Toxicity: Limited data exist on the toxicological profiles of phenethyl-substituted thiophenes, necessitating further study .

- Synthetic Complexity : Multi-step syntheses (e.g., for terthiophene derivatives) increase cost and reduce scalability .

Q & A

Q. What are the recommended synthetic routes for 5-Phenethyl-thiophene-2-carbaldehyde, and how can reaction conditions be optimized?

A multi-step synthesis approach is typical, starting with functionalization of the thiophene core. For example, Vilsmeier-Haack formylation can introduce the aldehyde group, followed by phenethylation via nucleophilic substitution or cross-coupling reactions. Optimization requires monitoring reaction parameters (temperature, catalyst loading, solvent polarity) using TLC or HPLC. Yield improvements may involve inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (~9.8–10.2 ppm) and phenethyl aromatic signals. Compare with databases for thiophene derivatives .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1680–1720 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential irritancy (similar to thiophene-2-carbaldehyde derivatives). Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for thiophene aldehydes for spill management and first aid .

Q. How can impurities be minimized during purification of this compound?

Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes unreacted phenethyl precursors. Recrystallization from ethanol/water mixtures can isolate high-purity crystals. Monitor by GC-MS or HPLC for residual solvents/by-products .

Q. What are common side reactions observed during synthesis, and how are they mitigated?

Aldehyde oxidation to carboxylic acids or dimerization via aldol condensation may occur. Use antioxidants (e.g., BHT) in reaction mixtures and avoid prolonged exposure to light/moisture. Low-temperature reactions (-10°C to 0°C) suppress unwanted condensations .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software determines bond lengths, angles, and conformation of the phenethyl group. Compare experimental data with computational models (DFT) to validate electronic effects on the thiophene-aldehyde moiety .

Q. What mechanistic insights explain the oxidation behavior of this compound?

The aldehyde group undergoes peroxide-mediated oxidation to carboxylic acid, while the thiophene ring may participate in electrophilic substitution. Kinetic studies (e.g., UV-Vis monitoring of H₂O₂ reactions) and isotopic labeling (¹⁸O) clarify pathways. Side products like sulfoxides/sulfones may form under strong oxidizing conditions .

Q. How should researchers address contradictions in reported spectroscopic data for thiophene derivatives?

Cross-validate findings using multiple techniques (e.g., 2D NMR for ambiguous peak assignments). Compare with structurally analogous compounds (e.g., 5-methyl-thiophene-2-carbaldehyde ) to identify substituent effects. Publish raw data (e.g., JCAMP-DX files) for community verification .

Q. What strategies improve the stability of this compound under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Stabilizers like ascorbic acid (0.1% w/w) or argon-blanketed vials reduce degradation. Avoid protic solvents in formulations to prevent hydrate formation .

Q. How can computational modeling predict reactivity or bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases) to prioritize synthesis .

Q. What experimental designs are effective for studying the compound’s hygroscopicity or photolytic sensitivity?

Dynamic Vapor Sorption (DVS) measures moisture uptake at 25°C. Photostability testing follows ICH Q1B guidelines using UV/visible light chambers. Pair with FTIR to detect hydrate or peroxide formation .

Q. How can researchers design derivatives to enhance specific properties (e.g., solubility, binding affinity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.